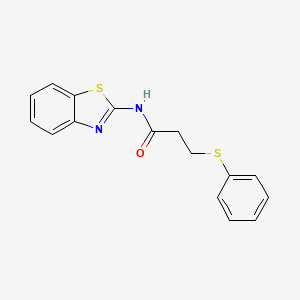

N-(1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide

Descripción

N-(1,3-Benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide is a benzothiazole-derived compound featuring a propanamide backbone substituted with a phenylsulfanyl group at the 3-position. The benzothiazole moiety is a heterocyclic aromatic system known for its pharmacological relevance, including antimicrobial, anticancer, and enzyme inhibitory activities . The phenylsulfanyl (S-Ph) substituent introduces sulfur-based electron density, influencing solubility, reactivity, and intermolecular interactions.

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c19-15(10-11-20-12-6-2-1-3-7-12)18-16-17-13-8-4-5-9-14(13)21-16/h1-9H,10-11H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHBVNOQLCUNSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of N-(1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 3-bromopropionyl chloride to form an intermediate, which is then reacted with thiophenol to yield the final product. The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Análisis De Reacciones Químicas

N-(1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced by other nucleophiles such as halides or alkoxides.

Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form various heterocyclic structures.

Aplicaciones Científicas De Investigación

N-(1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.

Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mecanismo De Acción

The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs differ primarily in substituents attached to the propanamide chain or benzothiazole ring. Key examples include:

Notes:

Physicochemical Properties

Actividad Biológica

N-(1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of N-(1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide typically involves the reaction of 2-aminobenzothiazole with 3-bromopropionyl chloride, followed by a reaction with thiophenol. The use of a base such as triethylamine in an organic solvent like dichloromethane is common in these reactions. The resulting compound has been noted for its high yield and purity when synthesized under optimized conditions for industrial applications.

Antimicrobial Activity

Research indicates that N-(1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains and fungi. For instance:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| C. albicans | 12 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been studied for its anticancer properties. In cell line assays, it demonstrated the ability to induce apoptosis in cancer cells through the modulation of key signaling pathways. Specifically, it has been found to inhibit the proliferation of pancreatic cancer cells by downregulating Mcl-1 levels and interfering with DNA replication processes .

Case Study: Pancreatic Cancer

In a study conducted on pancreatic ductal adenocarcinoma (PDAC) cell lines, N-(1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide was shown to reduce cell viability significantly at concentrations as low as 10 µM. The mechanism involved the activation of caspase pathways leading to programmed cell death .

The proposed mechanism of action for N-(1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets within cancer cells. It appears to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. By inhibiting CDK activity, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

N-(1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide can be compared to other benzothiazole derivatives to understand its unique properties:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| N-(1,3-benzothiazol-2-yl)-3-(methylsulfanyl)propanamide | Methylsulfanyl group | Moderate antimicrobial activity |

| N-(1,3-benzothiazol-2-yl)-3-(ethylsulfanyl)propanamide | Ethylsulfanyl group | Weak anticancer effects |

| N-(1,3-benzothiazol-2-yl)-3-(butylsulfanyl)propanamide | Butylsulfanyl group | Enhanced cytotoxicity |

This comparison highlights how variations in the sulfanyl substituents can influence both chemical and biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.